3,5-Dibromo-2-(chloromethyl)thiophene
Description
Significance of Thiophene (B33073) Scaffolds in Advanced Molecular Design and Materials Science
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a foundational structure in a vast array of organic molecules. nih.goveprajournals.com Its derivatives are integral to medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic core. nih.gov The electron-rich nature and bioisosteric properties of thiophenes enhance their interactions with biological targets. nih.gov Beyond pharmaceuticals, thiophene-based materials are at the forefront of materials science, particularly in the development of organic semiconductors. These materials are crucial for creating organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netspringerprofessional.denih.gov The performance of these organic electronic devices is intrinsically linked to the molecular design and self-organization of the thiophene-based polymers. nih.govscispace.com The ability to tune the electronic properties of thiophene derivatives through synthetic modifications makes them highly desirable for these advanced applications. juniperpublishers.combohrium.com
Strategic Importance of Poly-Halogenation and Chloromethylation in Designing Versatile Synthetic Intermediates
The introduction of multiple halogen atoms (poly-halogenation) and a chloromethyl group onto a thiophene ring dramatically enhances its synthetic utility. uni.lu Halogenation, a type of electrophilic aromatic substitution, occurs readily on the thiophene ring. pharmaguideline.comiust.ac.ir The positions of these halogens can be controlled to create specific isomers, which are crucial for subsequent reactions. iust.ac.ir The presence of bromine and chlorine atoms provides reactive sites for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. smolecule.comjcu.edu.aunih.gov
Chloromethylation, the introduction of a -CH2Cl group, adds another layer of reactivity. google.comyoutube.comyoutube.com This functional group is susceptible to nucleophilic substitution, allowing for the attachment of a wide range of other chemical moieties. smolecule.com The combination of poly-halogenation and chloromethylation in a single molecule, as seen in 3,5-dibromo-2-(chloromethyl)thiophene, creates a highly versatile intermediate. This trifunctionalized compound offers multiple, distinct reaction pathways, enabling the synthesis of complex, multi-component molecular architectures.
Overview of Research Trajectories Pertaining to this compound
Research involving this compound primarily focuses on its role as a key intermediate in organic synthesis. Scientists utilize this compound as a starting material to build more elaborate thiophene-containing molecules. For instance, the bromine atoms can be selectively replaced through metal-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. jcu.edu.au Simultaneously, the chloromethyl group can be transformed into other functional groups, such as nitriles or ethers, by reacting it with appropriate nucleophiles. google.com This multi-faceted reactivity allows for the construction of a diverse library of thiophene derivatives from a single, readily accessible precursor. These derivatives are then investigated for their potential applications in areas like organic electronics and medicinal chemistry. smolecule.comrsc.orgossila.com
Scope and Limitations of the Present Academic Research Outline
This article provides a focused examination of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and reactivity within the context of organic synthesis. The discussion will adhere to the provided outline, focusing on the significance of the thiophene scaffold, the strategic importance of its functionalization, and an overview of its research applications.
It is important to note the limitations of this article. It will not delve into detailed experimental procedures, large-scale industrial production methods, or comprehensive safety and toxicity data. The information presented is intended to provide a foundational understanding of the compound's role in contemporary organic chemistry based on available scientific literature.
Properties
CAS No. |
7311-52-6 |
|---|---|
Molecular Formula |
C5H3Br2ClS |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
3,5-dibromo-2-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H3Br2ClS/c6-3-1-5(7)9-4(3)2-8/h1H,2H2 |
InChI Key |
BMUYLUIRFXOJQO-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dibromo 2 Chloromethyl Thiophene
Retrosynthetic Analysis of the Compound's Architecture
A retrosynthetic analysis of 3,5-dibromo-2-(chloromethyl)thiophene suggests two primary disconnection pathways. The first approach involves the disconnection of the carbon-bromine bonds, leading to 2-(chloromethyl)thiophene as a key intermediate. This strategy would entail the initial chloromethylation of thiophene (B33073), followed by a subsequent dibromination.
The second, and more common, synthetic route involves the disconnection of the C-CH₂Cl bond. This pathway identifies 3,5-dibromothiophene or a related precursor, such as 3,5-dibromo-2-methylthiophene, as the principal intermediate. The synthesis would then proceed by introducing the chloromethyl group onto the pre-brominated thiophene ring. This latter approach is often favored due to the directing effects of the bromine atoms, which can influence the position of the subsequent chloromethylation.
Precursor Design and Strategic Functionalization of the Thiophene Core
The synthesis of this compound is a testament to the strategic functionalization of the thiophene nucleus. The process commences with the selection of a suitable precursor, which is then systematically modified through regioselective bromination and site-selective chloromethylation to yield the target compound.
Selection and Preparation of Appropriately Substituted Thiophene Precursors
Alternatively, thiophene itself can be utilized as the starting material, which would then undergo a series of functionalization steps to introduce the desired substituents.
Regioselective Bromination of the Thiophene Ring
The introduction of bromine atoms at the 3 and 5 positions of the thiophene ring is a key step in the synthesis of the target molecule. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the starting material.
When 2-methylthiophene is used as the precursor, direct bromination can lead to the formation of 3,5-dibromo-2-methylthiophene chemimpex.comnih.gov. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The methyl group at the 2-position directs the incoming bromine atoms to the adjacent 3- and 5-positions.
In the case of starting with unsubstituted thiophene, achieving 3,5-dibromination directly is more challenging, as the α-positions (2 and 5) are more reactive towards electrophilic substitution. Therefore, a multi-step process is often required. One approach involves the initial formation of 2,5-dibromothiophene, followed by subsequent reactions to introduce bromine at the 3- and 5-positions, although this is a less direct route for the target compound. A more direct synthesis of 2,3,5-tribromothiophene can be achieved by reacting thiophene with an excess of bromine orgsyn.org. The selective removal of the bromine atom at the 2-position can then be accomplished to yield 3,5-dibromothiophene, though for the synthesis of the target compound, starting with 2-methylthiophene is more direct.
The table below summarizes various research findings on the bromination of thiophene and its derivatives.
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield (%) |
| 2-Methylthiophene | N-Bromosuccinimide | Acetic Acid | Room Temperature | 3,5-Dibromo-2-methylthiophene | Not specified |
| Thiophene | Bromine | Carbon Tetrachloride | Ice-bath | 2-Bromothiophene and 2,5-Dibromothiophene | 55% (2-bromothiophene), Not specified (2,5-dibromothiophene) prepchem.com |
| Thiophene | Bromine | 48% Hydrobromic Acid | Not specified | 2,5-Dibromothiophene | >90% thieme-connect.com |
| 3-Bromothiophene | N-Bromosuccinimide | Hexane | Room Temperature | 2,3-Dibromothiophene (B118489) | 89% chemicalbook.com |
Site-Selective Chloromethylation Techniques
The final step in the synthesis is the introduction of the chloromethyl group at the 2-position of the dibrominated thiophene ring. This is typically achieved through a chloromethylation reaction, which is a type of electrophilic aromatic substitution.
The most common method for introducing a chloromethyl group onto an aromatic ring is the Friedel-Crafts chloromethylation, often referred to as the Blanc chloromethylation ambeed.com. This reaction typically involves the use of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) thieme-connect.de. The reaction proceeds through the formation of a highly electrophilic hydroxymethyl cation or a related species, which then attacks the electron-rich thiophene ring.
In the context of synthesizing this compound from 3,5-dibromo-2-methylthiophene, the methyl group is converted to the chloromethyl group. This can be achieved through free-radical chlorination of the methyl group.
For the chloromethylation of a dibrominated thiophene without a methyl group, the reaction conditions need to be carefully controlled to ensure site-selectivity. The bromine atoms are deactivating, yet they direct incoming electrophiles to the ortho and para positions. In the case of 3,5-dibromothiophene, the 2- and 4-positions are activated.
The table below presents data on Friedel-Crafts type reactions on thiophene.
| Substrate | Reagents | Catalyst | Solvent | Product | Yield (%) |
| Thiophene | Formaldehyde, HCl | ZnCl₂ | Not specified | 2-Chloromethylthiophene | 40-41% orgsyn.org |
| Thiophene | Acetic Anhydride | Hβ zeolite | Not specified | 2-Acetylthiophene | 99.6% |
| Thiophene | Succinyl chloride | EtAlCl₂ | Not specified | 1,4-bis(2-thienyl)-butane-1,4-dione | Not specified asianpubs.org |
| Thiophene | Maleimide | AlCl₃ | Dichloromethane | Maleimido–thiophene DA adducts | ~40% mdpi.com |
Given the potential for side reactions and the harsh conditions sometimes associated with Friedel-Crafts chloromethylation, alternative methods for introducing the chloromethyl group have been developed. One such method involves the conversion of a hydroxymethyl group to a chloromethyl group. This can be achieved by treating the corresponding alcohol, 3,5-dibromo-2-(hydroxymethyl)thiophene, with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid.
Direct and Stepwise Synthetic Pathways to this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving either the bromination of a chloromethylated thiophene precursor or the chloromethylation of a dibrominated thiophene.
A plausible stepwise pathway involves the initial synthesis of 2-(chloromethyl)thiophene followed by selective bromination. The chloromethylation of thiophene can be achieved using formaldehyde and hydrogen chloride, often in the presence of a catalyst. thieme-connect.deambeed.com This reaction is typically conducted at low temperatures to control its exothermicity and minimize the formation of byproducts. google.com The resulting 2-(chloromethyl)thiophene is a versatile intermediate that can then be subjected to bromination.
The halogenation of the thiophene ring is a rapid reaction and can lead to multiple substitutions if not carefully controlled. iust.ac.ir To obtain the desired 3,5-dibromo substitution pattern on the 2-(chloromethyl)thiophene precursor, a suitable brominating agent and precise reaction conditions are paramount. N-bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of thiophene derivatives. researchgate.nettcichemicals.com
Alternatively, a stepwise synthesis can commence with the preparation of 3,5-dibromothiophene. This can be achieved through the controlled bromination of thiophene. Subsequently, a chloromethyl group can be introduced at the 2-position via a Blanc chloromethylation reaction. This classic method involves reacting the aromatic substrate with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. thieme-connect.de
Optimization of Reaction Conditions for Maximized Yield and Purity
The optimization of reaction parameters is critical for the successful synthesis of this compound, ensuring high yields and minimizing the formation of isomeric and polysubstituted impurities.
For the bromination step using NBS, the stoichiometry of the reactants is a key factor. Using approximately two equivalents of NBS would theoretically yield the desired dibrominated product. The reaction temperature must be carefully managed; bromination of thiophenes can often be carried out at temperatures ranging from 0 °C to room temperature. tcichemicals.com Reaction time is another crucial variable, with progress typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion to the desired product.
In the case of chloromethylation, temperature control is essential. The reaction is preferably carried out between -15 °C and +20 °C, with the optimal range often being 0 °C to +10 °C to suppress the formation of tarry byproducts. google.com The molar ratio of the thiophene substrate to formaldehyde and hydrogen chloride also requires careful adjustment to favor the monosubstitution product. google.com
The following table summarizes optimized conditions for related thiophene halogenation and chloromethylation reactions, providing a basis for the synthesis of this compound.
| Reaction Type | Substrate | Reagent(s) | Solvent | Temperature | Yield |
| Bromination | 2-Methylbenzo[b]thiophene | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to Room Temp. | 99% tcichemicals.com |
| Bromination | 3-Alkylthiophene | n-BuLi, Bromine | Tetrahydrofuran (THF) | -78 °C | 93% google.com |
| Chloromethylation | Thiophene | Paraformaldehyde, HCl(g) | Methyl-isobutyl-ketone | 0 °C to +5 °C | 81% google.com |
| Chloromethylation | Thiophene | Formaldehyde, HCl | Water | Below 5 °C | 40-41% orgsyn.org |
Evaluation of Catalytic Systems and Solvents in Synthesis
The choice of catalysts and solvents plays a significant role in directing the outcome of the synthesis of polyhalogenated thiophenes.
For the Blanc chloromethylation, zinc(II) chloride is the most frequently used catalyst. thieme-connect.de However, other Lewis acids such as aluminum trichloride and tin(IV) chloride, or protic acids like sulfuric acid and phosphoric acid, can also be employed. thieme-connect.de The catalytic activity of these acids facilitates the formation of the electrophilic species from formaldehyde and HCl. The presence of a ketone-containing compound as a co-solvent has been shown to improve the purity of the chloromethylated product by reducing tar formation. google.com
In bromination reactions involving NBS, a radical initiator like benzoyl peroxide (BPO) can be used, particularly for side-chain bromination, although ring bromination often proceeds without a catalyst. The solvent choice can influence the reaction's selectivity and rate. Acetonitrile is an effective solvent for the bromination of benzo[b]thiophene with NBS. tcichemicals.com Other solvents reported for thiophene bromination include chloroform and normal hexane. google.com Hexafluoroisopropanol (HFIP) has also been noted as a solvent that can promote rapid and efficient bromination of thiophenes with NBS. researchgate.net
The table below outlines various catalytic and solvent systems used in the synthesis of related thiophene compounds.
| Reaction | Catalyst | Solvent(s) | Notes |
| Chloromethylation | Zinc(II) chloride | Acetic Acid | Classic Blanc reaction catalyst. thieme-connect.de |
| Chloromethylation | None (Protic Acid) | Methyl-isobutyl-ketone | Ketone co-solvent improves purity. google.com |
| Bromination | None | Acetonitrile | Effective for NBS bromination. tcichemicals.com |
| Bromination | None | Hexafluoroisopropanol (HFIP) | Promotes fast and convenient bromination. researchgate.net |
| Cross-Coupling | Palladium or Nickel based | Diethyl ether, THF | Used for C-C bond formation, not direct synthesis. jcu.edu.au |
Purification and Isolation Techniques for Polyhalogenated Thiophene Intermediates
The final stage in the synthesis of this compound involves the purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and various byproducts.
Following the reaction, a typical workup procedure involves quenching the reaction mixture, often with water or a basic solution like sodium bicarbonate, followed by extraction of the organic product into a suitable solvent such as dichloromethane or ether. orgsyn.orgchemicalbook.com The organic layer is then washed and dried over an anhydrous salt like sodium sulfate or calcium chloride. chemicalbook.comorgsyn.org
Several purification techniques can be employed depending on the physical properties of the product and its impurities.
Distillation: For liquid products, fractional distillation under reduced pressure is a common method to separate compounds based on their boiling points. orgsyn.orgorgsyn.orgmdpi.com This is particularly useful for removing lower-boiling starting materials or higher-boiling polymeric residues.
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is an effective method for achieving high purity. The crude product is dissolved in a hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.
Column Chromatography: This is a versatile technique for separating complex mixtures. The crude product is passed through a column packed with a stationary phase, such as silica gel, and eluted with a suitable solvent or solvent mixture. tcichemicals.comgoogle.com Different components of the mixture travel through the column at different rates, allowing for their separation.
The choice of purification method will depend on the specific impurities present and the desired final purity of the this compound. A combination of these techniques may be necessary to achieve a high degree of purity.
Chemical Reactivity and Transformation Studies of 3,5 Dibromo 2 Chloromethyl Thiophene
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The chlorine atom in the chloromethyl group of 3,5-dibromo-2-(chloromethyl)thiophene is susceptible to displacement by a wide range of nucleophiles. This reactivity is the foundation for numerous synthetic applications of this compound.
Mechanisms and Kinetics of SN1, SN2, and Related Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: unimolecular (SN1) and bimolecular (SN2). The operative pathway for this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.
The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. researchgate.net The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. nih.gov This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. researchgate.net Given that this compound is a primary alkyl halide, the SN2 pathway is generally anticipated to be favorable due to the relatively low steric hindrance around the electrophilic carbon.
Conversely, the SN1 mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. researchgate.net The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. researchgate.net This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations. researchgate.net While primary carbocations are generally unstable, the potential for resonance stabilization from the adjacent thiophene (B33073) ring could provide some favorability for an SN1 pathway under certain conditions. The electron-withdrawing nature of the two bromine atoms on the thiophene ring, however, would likely destabilize a positive charge on the adjacent carbon, making a pure SN1 mechanism less probable.
Derivatization to Oxygen-, Nitrogen-, and Sulfur-Containing Functional Groups
The reactive chloromethyl group of this compound allows for its conversion into a diverse array of functionalized thiophene derivatives.
Ethers can be synthesized through the Williamson ether synthesis, where an alkoxide nucleophile displaces the chloride. For instance, the synthesis of 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene has been reported, demonstrating the feasibility of forming ether linkages at the 2-position of a dibromothiophene ring. jocpr.com This reaction typically proceeds via an SN2 mechanism.
Alcohols are formed by the hydrolysis of the chloromethyl group. This can be achieved by reacting this compound with water or a hydroxide (B78521) source. The resulting 3,5-dibromo-2-(hydroxymethyl)thiophene is a key intermediate for further transformations.
Aldehydes , specifically 3,5-dibromo-2-thiophenecarboxaldehyde, can be obtained by the oxidation of the corresponding alcohol, 3,5-dibromo-2-(hydroxymethyl)thiophene. Various oxidizing agents can be employed for this transformation.
| Product | Reagents | Reaction Type |
| 3,5-Dibromo-2-(alkoxymethyl)thiophene | Alkoxide (e.g., RO⁻Na⁺) | Williamson Ether Synthesis (SN2) |
| 3,5-Dibromo-2-(hydroxymethyl)thiophene | H₂O or OH⁻ | Hydrolysis |
| 3,5-Dibromo-2-thiophenecarboxaldehyde | Oxidizing Agent (e.g., PCC) | Oxidation |
Amines can be prepared by the reaction of this compound with ammonia (B1221849) or primary or secondary amines. vulcanchem.com This nucleophilic substitution reaction typically follows an SN2 pathway. The synthesis of N-(2,5-dibromo-3-thienylmethyl)methylamine hydrochloride has been documented, confirming the viability of this transformation. ucl.ac.uk
Amides can be synthesized from the corresponding amines. For example, the amine derivative can be acylated using an acyl chloride or a carboxylic acid with a suitable coupling agent to form the amide bond.
| Product | Reagents | Reaction Type |
| 3,5-Dibromo-2-(aminomethyl)thiophene | Ammonia (NH₃) | Nucleophilic Substitution (SN2) |
| N-(3,5-Dibromo-2-thienylmethyl)amine | Primary or Secondary Amine | Nucleophilic Substitution (SN2) |
| N-(3,5-Dibromo-2-thienylmethyl)amide | 3,5-Dibromo-2-(aminomethyl)thiophene and Acyl Chloride/Carboxylic Acid | Acylation |
Thioethers (sulfides) are readily prepared by the reaction of this compound with a thiol or a thiolate salt. vulcanchem.com This reaction is a classic example of an SN2 displacement. The high nucleophilicity of the sulfur atom in thiolates makes this a very efficient process. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with thiourea (B124793) proceeds via a nucleophilic substitution pathway. researchgate.net
| Product | Reagents | Reaction Type |
| 3,5-Dibromo-2-(organothiomethyl)thiophene | Thiol (RSH) or Thiolate (RS⁻) | Nucleophilic Substitution (SN2) |
Transformations to Nitriles and Other Carbon-Containing Functional Groups
Nitriles , such as 3,5-dibromo-2-thienylacetonitrile, can be synthesized by treating this compound with a cyanide salt, such as sodium or potassium cyanide. This reaction proceeds through an SN2 mechanism and is a common method for extending a carbon chain by one carbon atom.
| Product | Reagents | Reaction Type |
| 3,5-Dibromo-2-thienylacetonitrile | Cyanide Salt (e.g., NaCN, KCN) | Nucleophilic Substitution (SN2) |
Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine-Substituted Positions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. In the context of this compound, these reactions primarily focus on the functionalization of the C-Br bonds at the 3- and 5-positions of the thiophene ring.
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method for the derivatization of halogenated thiophenes. nih.govnih.gov
The selective functionalization of one bromine atom over the other in di- or polyhalogenated aromatic systems is a significant challenge in organic synthesis. In the case of this compound, the two bromine atoms are in non-equivalent positions, leading to potential regioselectivity in their reactions.
Research on the related compound, 2-bromo-5-(bromomethyl)thiophene, has shown that Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids proceed regioselectively. nih.govd-nb.info The reaction preferentially occurs at the C-Br bond of the thiophene ring over the C-Br bond of the bromomethyl group. d-nb.info This selectivity is attributed to the generally slower oxidative addition of palladium to benzyl (B1604629) halides compared to aryl halides. d-nb.info Studies on other dibrominated systems, such as 3,5-dibromo-2-pyrone, have demonstrated that the regioselectivity of Suzuki-Miyaura coupling can be controlled by the reaction conditions, allowing for substitution at either the C3 or C5 position. researchgate.netresearchgate.net In many polybrominated heteroaromatic systems, the more electron-deficient or less sterically hindered bromine atom reacts faster. rsc.org
The inherent electronic differences between the C3 and C5 positions of the thiophene ring in this compound can be exploited to achieve regioselective cross-coupling. The electron-withdrawing nature of the chloromethyl group at the C2 position influences the electron density at the adjacent C3 and the more distant C5 positions differently, potentially allowing for selective reaction at one site.
The choice of catalyst and ligand is crucial in controlling the efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions. Palladium complexes are the most common catalysts, and the ligand plays a significant role in the catalytic cycle. nih.gov
For the Suzuki-Miyaura coupling of related brominated thiophenes, various palladium catalysts and ligands have been employed. For instance, in the synthesis of 2-(bromomethyl)-5-aryl-thiophenes, a palladium(0) catalyst was used. nih.gov The use of specific phosphine (B1218219) ligands can enhance catalyst activity and stability. For example, 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) has been shown to be a highly effective ligand for the Suzuki-Miyaura coupling of aryl and heteroaryl halides, allowing reactions to proceed at low catalyst loadings and at room temperature for aryl chlorides. nih.gov The choice of base is also critical, with reagents like potassium carbonate and barium hydroxide being commonly used. thieme-connect.de
Interactive Table: Catalyst Systems for Suzuki-Miyaura Coupling of Brominated Thiophenes
| Catalyst Precursor | Ligand | Base | Solvent | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | 1,4-Dioxane/H₂O | Aryl boronic acids | nih.gov |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | MTBE/H₂O | Aryl boronic acids | thieme-connect.de |
| [(cod)Ir(µ-OMe)]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | - | MTBE | C-H Borylation | thieme-connect.de |
The Stille cross-coupling reaction provides an alternative method for forming carbon-carbon bonds by reacting an organostannane with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. nih.govuwindsor.ca
In studies involving dibromothiophenes, the Stille reaction has been shown to proceed with regioselectivity. For example, the coupling of 2,3-dibromothiophene (B118489) with organostannanes occurs preferentially at the C2 position. researchgate.net Similarly, with 3,5-dibromo-2-pyrone, Stille coupling reactions with aryl, heteroaryl, and vinyl stannanes regioselectively yield 3-substituted products. researchgate.net This selectivity is often attributed to the faster rate of oxidative addition at the more electron-deficient carbon-bromine bond. researchgate.net For this compound, it is expected that the Stille coupling would also exhibit regioselectivity, likely favoring reaction at the C5 position due to the electronic influence of the 2-(chloromethyl) group. A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd₂(dba)₃, are commonly used for Stille reactions. nih.gov
The Negishi cross-coupling reaction involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govnih.gov This method is particularly useful for forming sp³-sp² and sp²-sp² carbon-carbon bonds. nih.gov
Organozinc reagents can be prepared from the corresponding organic halides and activated zinc metal. mdpi.com The subsequent Negishi coupling can tolerate a range of functional groups. orgsyn.org For instance, palladium-catalyzed Negishi reactions between organozinc compounds and (hetero)aryl bromides have been successfully carried out in aqueous media under mild conditions. nih.gov In the context of this compound, Negishi coupling with an appropriate organozinc reagent would be expected to proceed at one or both of the bromine-substituted positions, offering another route for carbon-carbon bond formation. The reactivity and selectivity would likely be influenced by the choice of catalyst and reaction conditions.
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgorganic-chemistry.org This reaction is widely used for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. researchgate.net
Studies on the Sonogashira coupling of di- and tetrahalogenated pyridines and pyrones have demonstrated the feasibility of selective alkynylation. researchgate.netresearchgate.netrsc.org For example, 3,5-dibromo-2-pyrone undergoes palladium-catalyzed coupling with various alkynes to give the corresponding 3-alkynyl-5-bromo-2-pyrones with good yields and regioselectivity. researchgate.net Similarly, chemoselective Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) can provide access to a variety of mono-, di-, tri-, and tetraalkynylated pyridines. rsc.orgresearchgate.net Given these precedents, it is highly probable that this compound can undergo Sonogashira coupling with terminal alkynes to produce mono- or di-alkynylated thiophene derivatives. The regioselectivity of the reaction would be an important aspect to investigate, likely influenced by the electronic and steric environment of the two bromine atoms.
Interactive Table: Cross-Coupling Reactions of Dihalogenated Heterocycles
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 2-(Bromomethyl)-5-aryl-thiophenes | nih.gov |
| Stille | 2,3-Dibromothiophene | Organostannanes | Pd(PPh₃)₄ | 2-Substituted-3-bromothiophenes | researchgate.net |
| Negishi | (Hetero)aryl bromides | Organozinc compounds | Pd catalyst | Biaryls | nih.gov |
Direct Arylation and C-H Activation Methodologies
Direct arylation, a powerful tool in modern organic synthesis, allows for the formation of carbon-carbon bonds by coupling a C-H bond with an aryl halide, thus avoiding the pre-functionalization steps typically required in traditional cross-coupling reactions. While specific studies on the direct arylation of this compound are not extensively documented, the reactivity of similarly substituted thiophenes provides significant insights.
The direct C-H arylation of thiophene derivatives is often catalyzed by palladium complexes. unipd.itorganic-chemistry.org For a substrate like this compound, the presence of two bromine atoms at positions 3 and 5 deactivates the thiophene ring towards electrophilic attack, which is a key step in many C-H activation mechanisms. However, the C-H bond at the 4-position remains a potential site for functionalization.
Research on the direct arylation of various thiophene derivatives has shown that the regioselectivity of the reaction is highly dependent on the nature of the substituents on the thiophene ring, the aryl halide, the catalyst system (including the metal, ligands, and additives), and the reaction conditions. unipd.itmdpi.com For instance, in the direct arylation of 2-substituted thiophenes, arylation typically occurs at the C5 position. unipd.it Given the substitution pattern of this compound, direct arylation at the C4 position would be the expected outcome, provided a suitable catalytic system can overcome the electronic deactivation by the bromine atoms. The use of phosphine-free palladium catalysts has been shown to be effective for the direct C-H arylation of thiophenes, offering a more economical and environmentally friendly approach. rsc.org
Table 1: General Conditions for Direct Arylation of Thiophene Derivatives
| Parameter | Typical Conditions | Reference |
| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) | rsc.org |
| Ligand | Often phosphine-free, but phosphine ligands like P(Cy)₃HBF₄ can be used | mdpi.com |
| Base | Potassium carbonate (K₂CO₃), Potassium acetate (KOAc) | unipd.itmdpi.com |
| Solvent | Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF) | unipd.it |
| Aryl Source | Aryl bromides, Aryl iodides | unipd.it |
| Temperature | 100-150 °C | organic-chemistry.org |
The development of flow chemistry methodologies for direct arylation offers improved efficiency and scalability, with shorter reaction times and better control over reaction parameters. unipd.it Such techniques could potentially be applied to the functionalization of this compound.
Mechanistic Insights into Catalytic Cycles and Intermediate Species
The mechanism of palladium-catalyzed cross-coupling reactions, including direct arylation, generally involves a series of well-defined steps. libretexts.org While a specific mechanistic study for this compound is not available, the general catalytic cycle for the direct arylation of a halo-thiophene can be inferred.
The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the aryl halide (Ar-X) to form a palladium(II) intermediate, [Pd(Ar)(X)L₂]. Subsequently, the thiophene substrate coordinates to this palladium complex. The key C-H activation step is often proposed to occur via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base, leading to a palladacycle intermediate. Reductive elimination from this intermediate then furnishes the arylated thiophene and regenerates the palladium(0) catalyst, allowing the cycle to continue. qub.ac.ukresearchgate.net
For a di-halogenated substrate like this compound, the situation is more complex. The palladium catalyst could potentially undergo oxidative addition at one of the C-Br bonds, leading to a different reaction pathway than C-H activation. The regioselectivity of oxidative addition to di-halogenated heteroarenes is influenced by factors such as the electronic properties of the ring, the position of the halogens, and the nature of the catalyst and ligands. nih.gov In many cases, oxidative addition occurs preferentially at the α-position (C2 or C5) of the thiophene ring. However, with both α-positions (relative to the sulfur atom) being substituted with a bromine and a chloromethyl group, the relative reactivity of the C3-Br and C5-Br bonds would be a critical factor.
The presence of different ligands can significantly influence the outcome of the reaction, sometimes leading to unconventional site selectivity. nih.gov For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to alter the regioselectivity of cross-coupling reactions of di-haloazines. nih.gov
Table 2: Key Intermediates in a General Palladium-Catalyzed Direct Arylation Cycle
| Intermediate | Description |
| Pd(0)L₂ | Active catalyst species |
| [Pd(Ar)(X)L₂] | Formed after oxidative addition of aryl halide |
| [Pd(Ar)(Thiophene)L₂]⁺ | Coordination complex with thiophene substrate |
| Palladacycle | Formed via concerted metalation-deprotonation (CMD) |
Understanding the interplay between C-H activation and oxidative addition at the C-Br bonds is crucial for predicting and controlling the reactivity of this compound in palladium-catalyzed reactions.
Electrophilic Aromatic Substitution on the Thiophene Ring System
The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) through its lone pair of electrons. youtube.compearson.com However, the reactivity and regioselectivity of EAS are strongly influenced by the substituents present on the ring.
In this compound, the thiophene ring is substituted with two bromine atoms and a chloromethyl group. Bromine is a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution. The deactivating nature arises from its electron-withdrawing inductive effect, while the directing effect is due to the electron-donating resonance effect of its lone pairs. The chloromethyl group is also generally considered to be deactivating due to the inductive effect of the chlorine atom.
Given this substitution pattern, the only available position for electrophilic attack is the C4 position. The two bromine atoms at positions 3 and 5, and the chloromethyl group at position 2, will all exert a deactivating effect on the ring, making electrophilic substitution at the C4 position significantly more difficult compared to unsubstituted thiophene. proquest.comuoanbar.edu.iq
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For this compound, forcing conditions would likely be required to achieve any significant conversion in these reactions. For example, nitration of deactivated thiophenes often requires the use of strong nitrating agents like fuming nitric acid in sulfuric acid. proquest.com
Table 3: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution
| Reaction | Expected Reactivity | Probable Position of Substitution |
| Nitration | Low, requires harsh conditions | C4 |
| Halogenation | Low, requires harsh conditions | C4 |
| Sulfonation | Low, requires harsh conditions | C4 |
| Friedel-Crafts Acylation | Very low, likely to be unsuccessful | C4 |
| Friedel-Crafts Alkylation | Very low, likely to be unsuccessful | C4 |
The study of electrophilic substitution on similarly substituted thiophenes has shown that the rate of reaction is significantly affected by the nature and position of the deactivating groups. rsc.org
Radical Reactions and Polymerization Initiatives (excluding biological polymerization)
The presence of multiple reactive sites in this compound makes it a potential monomer for the synthesis of functional polymers through various polymerization techniques. The bromine atoms can participate in metal-catalyzed cross-coupling polymerizations, while the chloromethyl group could potentially be involved in other types of polymerization or post-polymerization functionalization.
The chemical synthesis of polythiophenes often involves the polycondensation of 2,5-dihalothiophenes. google.com This can be achieved through dehalogenation with magnesium in the presence of transition metal catalysts like nickel or palladium complexes (e.g., Kumada cross-coupling). cmu.edu Given that this compound is a di-bromo-substituted thiophene, it could potentially undergo polymerization via a similar mechanism. The polymerization of 2,5-dibromo-3-alkylthiophenes is a well-established method for producing regioregular poly(3-alkylthiophene)s (P3ATs), which are important materials in organic electronics. cmu.edursc.org
A study on the polymerization of 2,5-dibromo-3-hexylthiophene (B54134) via a "halogen dance" reaction followed by nickel- or palladium-catalyzed polymerization has been reported to yield poly(3-bromo-4-hexylthiophen-2,5-diyl). rsc.org This suggests that complex rearrangements and selective polymerizations are possible with substituted di-bromothiophenes.
The polymerization of this compound would likely lead to a polymer with a repeating unit of -(3-bromo-2-(chloromethyl)thiophene-5-yl)-. The properties of the resulting polymer, such as its solubility, molecular weight, and electronic properties, would be influenced by the presence of the bromo and chloromethyl substituents. The synthesis of semifluoroalkyl-substituted polythiophenes has shown that the nature of the side chains can have a dramatic effect on the conjugation of the polythiophene backbone and its physical properties. acs.org
Table 4: Potential Polymerization Methods for this compound
| Polymerization Method | Description | Potential Product | Reference |
| Kumada Cross-Coupling | Grignard metathesis (GRIM) polymerization using a nickel catalyst. | Poly(3-bromo-2-(chloromethyl)thiophene-2,5-diyl) | cmu.edu |
| Stille Cross-Coupling | Coupling with an organotin reagent catalyzed by palladium. | Poly(3-bromo-2-(chloromethyl)thiophene-2,5-diyl) | nih.gov |
| Suzuki Cross-Coupling | Coupling with an organoboron reagent catalyzed by palladium. | Poly(3-bromo-2-(chloromethyl)thiophene-2,5-diyl) | nih.gov |
| Direct Arylation Polymerization | Polycondensation via C-H/C-X coupling. | Poly(3-bromo-2-(chloromethyl)thiophene-2,5-diyl) | beilstein-journals.org |
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Understanding
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3,5-dibromo-2-(chloromethyl)thiophene. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. For this compound, a cross-peak would be expected between the proton on the thiophene (B33073) ring and the protons of the chloromethyl group, if any long-range coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign the proton signal of the chloromethyl group to its corresponding carbon atom and the aromatic proton to its respective carbon on the thiophene ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). For this molecule, it would be crucial for confirming the substitution pattern. Correlations would be expected between the chloromethyl protons and the C2, C3, and potentially C4 carbons of the thiophene ring, as well as between the aromatic proton and adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of atoms. In a molecule like this compound, NOESY could reveal through-space interactions between the chloromethyl protons and the proton at the 4-position of the thiophene ring, further confirming the geometry of the molecule.
NMR Chemical Shift Prediction and Correlation with Electronic Structure
Predicting NMR chemical shifts through computational methods, often in conjunction with experimental data, offers deeper insights into the electronic structure of a molecule. For this compound, the electron-withdrawing effects of the bromine and chlorine atoms would significantly influence the chemical shifts of the remaining proton and the carbon atoms of the thiophene ring. The bromine atoms at positions 3 and 5, and the chloromethyl group at position 2, would deshield the thiophene ring, leading to characteristic downfield shifts in both ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H4 | Data not available | - |
| C2 | - | Data not available |
| C3 | - | Data not available |
| C4 | - | Data not available |
| C5 | - | Data not available |
| CH₂Cl | Data not available | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a molecule and for studying its fragmentation patterns.
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula, C₅H₃Br₂ClS. uni.lu The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which can be precisely predicted and compared with experimental data.
Predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility mass spectrometry. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 288.80834 | 128.0 |
| [M+Na]⁺ | 310.79028 | 143.4 |
| [M-H]⁻ | 286.79378 | 136.3 |
| [M+NH₄]⁺ | 305.83488 | 151.1 |
| [M+K]⁺ | 326.76422 | 126.1 |
The fragmentation pathways of substituted thiophenes upon electron impact are influenced by the nature and position of the substituents. For this compound, fragmentation would likely involve the loss of the chloromethyl group, bromine atoms, and potentially cleavage of the thiophene ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of a molecule.
While specific experimental FT-IR and Raman spectra for this compound are not available, the expected vibrational modes can be inferred based on the functional groups present.
C-H stretching: The aromatic C-H stretching of the thiophene ring would appear in the region of 3100-3000 cm⁻¹.
C-C stretching: The stretching vibrations of the thiophene ring would be observed in the 1600-1400 cm⁻¹ region.
C-Br stretching: The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.
C-Cl stretching: The C-Cl stretching vibration of the chloromethyl group would be expected in the 800-600 cm⁻¹ range.
CH₂ bending: The bending vibrations of the chloromethyl group would also be present.
Comparative analysis with the spectra of related substituted thiophenes can aid in the assignment of the observed vibrational bands. iosrjournals.orgresearchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, as well as information about its crystal packing and intermolecular interactions.
A search of crystallographic databases did not yield any published crystal structures for this compound. If a suitable crystal could be grown, X-ray diffraction analysis would offer an unparalleled level of structural detail.
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for complementing experimental data and for predicting a wide range of molecular properties.
For this compound, DFT calculations could be used to:
Optimize the molecular geometry: This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which could be compared with experimental data if available.
Predict vibrational frequencies: Calculated FT-IR and Raman spectra can aid in the assignment of experimental spectra.
Determine electronic properties: DFT calculations can provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding the reactivity and intermolecular interactions of the compound. mdpi.com
While specific DFT studies on this compound are not found in the current literature, studies on similar substituted thiophenes demonstrate the utility of this approach. mdpi.comresearchgate.netnih.gov
Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Reactivity Descriptors
Computational studies, primarily using Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of this compound. arxiv.org The electronic structure is fundamentally defined by the arrangement of electrons in molecular orbitals. For this compound, the thiophene ring, a five-membered aromatic heterocycle, forms the core of the electronic system. psu.edu The presence of electron-withdrawing bromine and chlorine atoms significantly influences the electron distribution across the molecule.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In substituted thiophenes, the HOMO is typically localized over the π-system of the thiophene ring, while the LUMO's position can be influenced by substituents. nih.gov For this compound, the charge density of the HOMO is expected to be concentrated on the thiophene ring, whereas the LUMO may have significant contributions from the chloromethyl group and the bromine atoms.
Table 1: Representative Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character. |
This table presents the theoretical framework for reactivity descriptors. Specific values for this compound would require dedicated DFT calculations.
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis absorption)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to confirm experimental findings or to understand the structural basis for observed spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. researchgate.net For this compound, calculations would predict a singlet for the C4-proton, a singlet for the CH₂ protons, and distinct signals for the four unique carbon atoms in the ¹³C spectrum.
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. arxiv.org These calculations yield harmonic frequencies, which are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. amazonaws.com Therefore, calculated frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. arxiv.orgamazonaws.com The predicted spectrum for this compound would show characteristic vibrational modes, including C-H stretching, C-S stretching of the thiophene ring, C-Br stretching, and C-Cl stretching.
Table 2: Example of Scaled vs. Unscaled Vibrational Frequencies for a Thiophene Derivative
| Vibrational Mode | Unscaled Calculated Frequency (cm⁻¹) | Scaling Factor | Scaled Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretch | 3250 | 0.96 | 3120 |
| C=C Ring Stretch | 1580 | 0.96 | 1517 |
| CH₂ Scissoring | 1450 | 0.97 | 1407 |
| C-S Ring Stretch | 850 | 0.97 | 825 |
| C-Br Stretch | 680 | 0.98 | 666 |
Note: The values in this table are illustrative for a generic substituted thiophene and are not specific to this compound. The scaling factors are typical for DFT calculations. arxiv.org
UV-Vis Absorption: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the main electronic transitions are expected to be π → π* transitions within the thiophene ring.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states).
For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group, a common pathway for functionalizing such molecules. Reaction pathway modeling can be used to compare different possible mechanisms, such as a concerted SN2 pathway versus a stepwise SN1 pathway.
Transition State Analysis: The transition state (TS) is the highest energy point along the minimum energy reaction coordinate. By calculating the structure and energy of the TS, one can determine the activation energy (Ea) of the reaction, which is a critical factor in reaction kinetics. For an SN2 reaction involving a nucleophile (e.g., an amine) attacking the chloromethyl carbon, the TS would feature a pentacoordinate carbon atom with the nucleophile-carbon bond forming and the carbon-chlorine bond breaking simultaneously. Vibrational frequency calculations are performed on the located TS structure; a true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Non-Linear Optical (NLO) Properties and Charge Transfer Characteristics
Organic molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is quantified by its hyperpolarizability.
The structure of this compound, with its electron-rich thiophene ring and electron-withdrawing halogen substituents, suggests the potential for intramolecular charge transfer (ICT), a key requirement for second and third-order NLO activity. researchgate.net Computational methods, such as TD-DFT, can predict NLO properties by calculating the static and dynamic dipole moments, polarizabilities (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.net
A significant NLO response often depends on a substantial difference in the dipole moment between the ground and excited states, which is driven by ICT upon photoexcitation. nih.gov In this compound, the thiophene ring can act as a π-spacer, facilitating charge transfer between different parts of the molecule. The magnitude of the hyperpolarizability would be sensitive to the specific arrangement and electronic nature of the substituents. researchgate.net
Table 3: Key Parameters in NLO Calculations
| Parameter | Symbol | Description |
|---|---|---|
| Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. |
| Polarizability | α | The ease with which the electron cloud can be distorted by an external electric field. |
| First Hyperpolarizability | β | A measure of the second-order NLO response, related to second-harmonic generation. |
| Second Hyperpolarizability | γ | A measure of the third-order NLO response, related to phenomena like the nonlinear refractive index. researchgate.net |
This table outlines the key theoretical parameters investigated in NLO studies. Their calculation for this compound would quantify its potential as an NLO material.
Applications of 3,5 Dibromo 2 Chloromethyl Thiophene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Conjugated Polymers and Oligomers for Organic Electronics
The rigid, planar structure of the thiophene (B33073) ring is a fundamental component in the architecture of many conjugated polymers and oligomers. These materials are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The strategic placement of bromo- and chloromethyl- functionalities on the thiophene core in 3,5-dibromo-2-(chloromethyl)thiophene provides multiple handles for the synthesis of tailored macromolecular structures.
The development of high-performance organic electronic materials hinges on the precise control over the chemical structure of the monomeric units. The this compound scaffold allows for the introduction of various substituents that can modulate the electronic and optical properties of the resulting polymers.
The chloromethyl group at the 2-position is particularly amenable to nucleophilic substitution reactions. This allows for the introduction of a wide array of side chains. For instance, reaction with alcohols or thiols can introduce alkoxy or alkylthio chains, which are crucial for enhancing the solubility of the final polymer in common organic solvents. Solubilizing side chains are essential for solution-based processing techniques, such as spin-coating or printing, which are vital for the fabrication of large-area electronic devices.
Furthermore, the bromine atoms at the 3- and 5-positions are ideal for subsequent cross-coupling reactions. One common strategy involves the initial substitution of the chloromethyl group, followed by the use of the bromo-groups for polymerization. Alternatively, one or both bromine atoms can be replaced with other functional groups through reactions like Suzuki or Stille coupling prior to polymerization. nih.gov This stepwise approach enables the creation of complex and unsymmetrical monomers, where different functional units can be precisely installed to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This energy level engineering is critical for optimizing charge injection/extraction and for controlling the optical absorption and emission characteristics of the material.
For example, coupling electron-donating or electron-withdrawing aryl groups at the 3- or 5-position can lead to donor-acceptor type monomers. Polymers derived from such monomers often exhibit broadened absorption spectra and reduced bandgaps, which are highly desirable properties for organic solar cells. ossila.com
Once the desired monomer is synthesized from this compound, several polymerization strategies can be employed to construct the final conjugated polymer.
Metal-Catalyzed Polymerization: This is one of the most powerful methods for the synthesis of well-defined conjugated polymers. researchgate.net The bromine atoms at the 3- and 5-positions of the thiophene ring are ideal for various cross-coupling reactions.
Stille Coupling: This reaction involves the coupling of an organotin reagent with an organohalide, catalyzed by a palladium complex. Monomers derived from this compound can be polymerized with a distannylated comonomer to yield the desired polymer. researchgate.net
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. It is widely used due to the mild reaction conditions and the commercial availability of a large variety of boronic acids and esters. nih.gov
Kumada Coupling: This method utilizes a Grignard reagent and a nickel or palladium catalyst for the cross-coupling reaction. It is particularly effective for the synthesis of polythiophenes. nih.gov
These metal-catalyzed methods offer excellent control over the polymer's molecular weight, regioregularity, and end-groups, which are all crucial factors influencing the material's performance.
Electropolymerization: In this technique, a monomer is electrochemically oxidized or reduced to form radical ions, which then couple to form a polymer film directly on the surface of an electrode. Monomers derived from this compound can be designed to be suitable for electropolymerization, typically by ensuring the presence of oxidizable or reducible moieties. Electropolymerization is a convenient method for fabricating thin, uniform polymer films for applications in sensors and electrochromic devices.
The choice of polymerization strategy depends on the specific monomer structure and the desired properties of the final polymer.
The performance of thiophene-based materials in electronic devices is intimately linked to their chemical structure. The versatility of this compound as a building block allows for systematic studies of these structure-property relationships.
Regioregularity: In substituted polythiophenes, the orientation of the side chains (head-to-tail, head-to-head, or tail-to-tail) significantly impacts the polymer's ability to self-assemble into ordered structures. A high degree of head-to-tail regioregularity generally leads to more planar backbones, enhanced π-π stacking, and consequently, higher charge carrier mobility.
Side-Chain Engineering: The nature of the side chains introduced via the chloromethyl group affects not only solubility but also the solid-state packing of the polymer chains. Bulky side chains can increase the distance between polymer backbones, potentially hindering charge transport, while linear alkyl chains can promote interdigitation and ordered packing.
Electronic Properties: The introduction of electron-donating or electron-withdrawing groups allows for the tuning of the polymer's bandgap, ionization potential, and electron affinity. This is crucial for matching the energy levels of the polymer with other materials in a device, such as electrodes or other active layers, to ensure efficient device operation.
By systematically modifying the structure of monomers derived from this compound, researchers can gain a deeper understanding of these relationships and design new materials with optimized properties for specific electronic applications.
Role in the Construction of Complex Heterocyclic Systems
Beyond conjugated polymers, this compound is a valuable building block for the synthesis of complex heterocyclic systems. These structures are often found at the core of medicinally important compounds and advanced materials. The three reactive handles on the thiophene ring provide multiple points for annulation and for the construction of multi-heterocyclic frameworks.
Annulation reactions, which involve the formation of a new ring fused to an existing one, can be effectively carried out using this compound. The chloromethyl group and the adjacent bromine atom at the 3-position are particularly well-suited for this purpose.
For instance, the chloromethyl group can be converted into a variety of functional groups that can then participate in intramolecular cyclization reactions. One possible route involves the conversion of the chloromethyl group to a phosphonium (B103445) salt, which can then undergo an intramolecular Wittig reaction with a formyl group introduced at the 3-position (after a halogen-metal exchange of the bromine). This would lead to the formation of a thieno-fused ring system.
Another strategy could involve a tandem reaction where a nucleophile attacks the chloromethyl group, and a subsequent intramolecular reaction with the bromine at the 3-position leads to ring closure. The specific nature of the fused ring would depend on the choice of the nucleophile and the reaction conditions. These fused systems often exhibit unique electronic and photophysical properties compared to their single-ring counterparts.
The presence of three distinct reactive sites on this compound allows for its use as a central scaffold to link multiple heterocyclic units. This is particularly relevant in medicinal chemistry, where multi-heterocyclic frameworks are often associated with enhanced biological activity. mdpi.com
A typical synthetic strategy would involve the sequential and selective functionalization of the reactive sites. For example, the chloromethyl group could first be reacted with a heterocyclic amine via nucleophilic substitution. Subsequently, the two bromine atoms could undergo a double Suzuki or Stille cross-coupling reaction with two other (or the same) heterocyclic boronic acids or stannanes. nih.gov This approach would result in a central thiophene ring decorated with three different heterocyclic moieties.
This modular approach allows for the rapid generation of a library of diverse multi-heterocyclic compounds, which can then be screened for various biological activities. The ability to precisely control the spatial arrangement of the different heterocyclic units around the central thiophene core is a key advantage of using this compound as a building block.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂ClS | uni.lu |
| Monoisotopic Mass | 287.80106 Da | uni.lu |
| SMILES | C1=C(SC(=C1Br)CCl)Br | uni.lu |
| InChI | InChI=1S/C5H3Br2ClS/c6-3-1-5(7)9-4(3)2-8/h1H,2H2 | uni.lu |
| InChIKey | BMUYLUIRFXOJQO-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 3.7 | uni.lu |
Table 2: Potential Reactions of this compound
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |
| -CH₂Cl | Nucleophilic Substitution | R-OH, R-SH, R₂-NH | -CH₂OR, -CH₂SR, -CH₂NR₂ |
| -Br (Position 3 & 5) | Suzuki Coupling | Ar-B(OH)₂ / Pd catalyst | -Ar |
| -Br (Position 3 & 5) | Stille Coupling | Ar-Sn(R)₃ / Pd catalyst | -Ar |
| -Br (Position 3 & 5) | Kumada Coupling | Ar-MgBr / Ni or Pd catalyst | -Ar |
| -Br (Position 3 & 5) | Sonogashira Coupling | RC≡CH / Pd, Cu catalyst | -C≡CR |
| -Br (Position 3 & 5) | Buchwald-Hartwig Amination | R₂NH / Pd catalyst | -NR₂ |
Utility in Divergent Organic Synthesis for Novel Molecular Architectures
The strategic placement of two different types of reactive sites—the C-Br bonds amenable to cross-coupling reactions and the C-Cl bond of the chloromethyl group susceptible to nucleophilic substitution—renders this compound an ideal substrate for divergent synthesis. This approach enables the generation of a library of structurally diverse molecules from a single starting material.
The two bromine atoms on the thiophene ring can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govtandfonline.comresearchgate.netnih.govresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. Research on various dibromothiophenes has shown that the reactivity of the bromine atoms can be influenced by their position on the thiophene ring. tandfonline.com In the case of 2,4-dibromothiophene, Suzuki cross-coupling reactions have been shown to occur regioselectively at the C-2 position. tandfonline.com This inherent regioselectivity can be exploited to selectively functionalize one bromo position over the other under specific reaction conditions, further enhancing the divergent utility of this compound.
The chloromethyl group at the 2-position provides an additional and orthogonal reactive handle. This group is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of functionalities, including amines, alcohols, thiols, and cyanides. guidechem.commasterorganicchemistry.comwikipedia.org The reactivity of the chloromethyl group is well-established for 2-(chloromethyl)thiophene, which is a known precursor for various pharmaceuticals and other complex organic molecules. nbinno.comrsc.org
A plausible divergent synthetic strategy utilizing this compound could involve the initial selective functionalization of one of the bromine atoms via a Suzuki or Stille coupling. The resulting product could then undergo a second cross-coupling reaction at the remaining bromine position with a different coupling partner. Finally, the chloromethyl group could be transformed through a nucleophilic substitution reaction. This stepwise approach allows for the controlled and systematic construction of highly substituted and complex thiophene derivatives from a single, readily accessible building block.
Table 1: Potential Cross-Coupling Reactions at the Bromine Positions This table is illustrative and based on the known reactivity of similar dibromothiophene compounds.
| Coupling Reaction | Reagent | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | C-C (Aryl) |
| Stille | Organostannane | Pd(PPh₃)₄ | C-C (Aryl/Vinyl) |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base | C-C (Alkynyl) |
Table 2: Potential Nucleophilic Substitution Reactions at the Chloromethyl Group This table is illustrative and based on the known reactivity of 2-(chloromethyl)thiophene.
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | R₂NH | -CH₂NR₂ |
| Alkoxide | RO⁻Na⁺ | -CH₂OR |
| Thiolate | RS⁻Na⁺ | -CH₂SR |
| Cyanide | NaCN | -CH₂CN |
Integration into Supramolecular Assemblies and Macrocycles (non-biological)
The rigid and well-defined geometry of the thiophene ring, combined with the multiple reactive sites of this compound, makes it an attractive building block for the construction of non-biological supramolecular assemblies and macrocycles. The thiophene unit itself is a common component in the architecture of functional π-conjugated materials, including macrocycles. researchgate.netrsc.org
The synthesis of thiophene-based macrocycles can be achieved through various strategies. For instance, the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a powerful method for forming ether linkages and can be applied intramolecularly to form cyclic structures. masterorganicchemistry.comwikipedia.orglibretexts.org In a hypothetical scenario, the chloromethyl group of this compound could be converted to a hydroxymethyl group, which, after deprotonation, could react with another molecule of this compound to initiate the formation of a macrocyclic structure.
Furthermore, the bromine atoms offer a pathway to larger structures through iterative cross-coupling reactions. For example, a Sonogashira coupling could be employed to link two molecules of this compound via a diacetylene linker, creating a larger, linear precursor. Subsequent intramolecular cyclization or further intermolecular reactions could then lead to the formation of a macrocycle. The preparation of thiophene-based azacryptands demonstrates the feasibility of incorporating thiophene units into complex, three-dimensional macrocyclic frameworks. rsc.org
The resulting thiophene-containing macrocycles could exhibit interesting host-guest chemistry, with the electron-rich thiophene units contributing to the binding of electron-deficient guest molecules. The specific substitution pattern achievable with this compound would allow for the fine-tuning of the macrocycle's cavity size, shape, and electronic properties.
Table 3: Illustrative Strategy for Macrocycle Synthesis This table outlines a hypothetical synthetic route and is for conceptual purposes.
| Step | Reaction Type | Functional Group Transformation | Result |
| 1 | Hydrolysis of chloromethyl group | -CH₂Cl → -CH₂OH | Formation of a diol precursor from a suitable linked dimer. |
| 2 | Williamson Ether Synthesis | Intramolecular reaction of the diol with remaining chloromethyl groups | Formation of a thiophene-containing crown ether analogue. |
| 3 | Suzuki/Sonogashira Coupling | Iterative coupling of brominated units | Construction of a larger, conjugated macrocycle. |
Future Research Directions and Concluding Perspectives on 3,5 Dibromo 2 Chloromethyl Thiophene
Exploration of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity
The functionalization of 3,5-dibromo-2-(chloromethyl)thiophene often involves reactions at its three reactive sites. Achieving high regioselectivity—the ability to selectively react at one specific site over others—is a significant challenge. Future research should focus on the development of novel catalytic systems that can precisely control the reaction site.
For instance, palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are powerful methods for forming carbon-carbon bonds on thiophene (B33073) rings. beilstein-journals.org However, the similar reactivity of the two bromine atoms can lead to mixtures of products. Research into catalysts with ligands that can differentiate between the electronic environments of the C3 and C5 positions is a critical area. The use of a bromo-substituent as a blocking group at the C2-position has been shown to allow for regioselective Pd-catalyzed C5-arylation, a strategy that could be adapted for this compound. beilstein-journals.org The regioselectivity of Stille couplings on similar dibrominated heterocycles has been shown to be influenced by the presence of Cu(I) salts, suggesting that additive screening could yield catalysts with improved selectivity. nih.gov
Furthermore, the development of stereoselective reactions is essential, particularly when introducing chiral centers. While the thiophene ring itself is aromatic and planar, reactions involving the chloromethyl group or subsequent functionalizations can create stereocenters. guidechem.com Future work should explore the use of chiral catalysts, such as those based on transition metals with chiral ligands, to control the stereochemical outcome of these reactions, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov Asymmetric transformation of thiophene derivatives has been achieved through the design of substrates that undergo stereoselective intramolecular reactions, a concept that could be extended to reactions involving this compound. nih.gov
Table 1: Potential Catalytic Strategies for Selective Functionalization
| Reaction Type | Target Selectivity | Potential Catalytic Approach |
| Cross-Coupling | Regioselective C-C bond formation at C3 vs. C5 | Palladium complexes with sterically demanding or electronically tuned ligands. |
| Nucleophilic Substitution | Stereoselective substitution at the chloromethyl group | Chiral phase-transfer catalysts or metal complexes with chiral ligands. |
| C-H Activation | Regioselective functionalization of the C4 position | Rhodium or Iridium catalysts with directing groups. |
Development of Sustainable and Green Synthetic Methodologies
Traditional synthetic methods for halogenated thiophenes often rely on harsh reagents and generate significant waste. orgsyn.org Future research must prioritize the development of more sustainable and environmentally friendly synthetic routes.
This includes the exploration of "green" solvents, such as water or bio-derived solvents, to replace volatile organic compounds. Methodologies that employ simple, non-toxic inorganic salts and environmentally friendly solvents like ethanol for the halogenation of thiophenes are a step in the right direction. researchgate.netx-mol.net The use of ultrasound or microwave irradiation can also contribute to greener syntheses by reducing reaction times and energy consumption. researchgate.net For instance, a novel method for the bromination of thiophenes using N-bromosuccinimide (NBS) under ultrasonic irradiation has been developed. researchgate.net
Catalytic methods that proceed with high atom economy, such as C-H activation, are also highly desirable. Instead of pre-halogenating the thiophene ring, direct functionalization of C-H bonds would eliminate steps and reduce waste. beilstein-journals.org Transition-metal-free reactions, such as those using elemental sulfur for thiophene synthesis, offer an environmentally benign alternative to traditional methods. organic-chemistry.org
Advanced Materials Science Applications Beyond Current Scope (e.g., Sensors, Energy Devices)
Thiophene-based materials are renowned for their electronic and optical properties, making them key components in organic electronics. researchgate.netresearchgate.net The unique substitution pattern of this compound makes it an ideal precursor for creating novel conjugated polymers and small molecules for advanced materials science applications.
Sensors: The thiophene core can be functionalized to create materials that exhibit changes in their optical or electronic properties upon binding to specific analytes. Future research could involve synthesizing derivatives of this compound that incorporate recognition units for ions, small molecules, or biomolecules. researchgate.net These materials could then be integrated into sensor devices for environmental monitoring, medical diagnostics, or industrial process control. Thiophene-based porous organic polymers have already shown promise for the selective adsorption of bromine, indicating their potential in environmental remediation and sensing. researchgate.net
Energy Devices: Thiophene-containing polymers are widely used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). semanticscholar.org By carefully designing the structure of polymers derived from this compound, it may be possible to tune their band gap, charge carrier mobility, and other key parameters to improve the efficiency and stability of these devices. mdpi.com The introduction of different functional groups at the C3, C5, and C2 positions can lead to materials with tailored electronic properties suitable for use as donor or acceptor materials in OPVs or as emissive or charge-transport layers in OLEDs.
Table 2: Potential Applications in Advanced Materials
| Application Area | Desired Material Property | Potential Derivative Structure |
| Chemical Sensors | Selective binding and signal transduction | Thiophene backbone with appended crown ethers or calixarenes. |
| Organic Solar Cells | Broad absorption and high charge mobility | Alternating copolymers with electron-donating and electron-accepting units. |
| Organic Light-Emitting Diodes | High photoluminescence quantum yield | Polymers with fluorescent or phosphorescent side chains. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. springerprofessional.de The integration of the synthesis and functionalization of this compound with flow chemistry platforms represents a significant area for future research.
Continuous-flow processes can be developed for the hazardous halogenation steps, minimizing the handling of dangerous reagents. nih.gov Furthermore, multi-step syntheses involving this building block could be streamlined by connecting multiple flow reactors in sequence, allowing for the rapid production of a library of derivatives. nih.gov This approach would be particularly valuable for screening new materials for the applications described above. Automated synthesis platforms, coupled with high-throughput screening, could accelerate the discovery of new thiophene-based compounds with desired properties.
Unexplored Reactivity Profiles and Mechanistic Discoveries
While the reactivity of the bromo and chloromethyl groups is relatively well-understood, there may be unexplored reactivity profiles for this compound. For example, the interplay between the three reactive sites could lead to novel intramolecular reactions or rearrangements under specific conditions.
Future research could investigate the potential for this compound to participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Mechanistic studies, using both experimental techniques and computational modeling, will be crucial for understanding the underlying principles of its reactivity and for designing new synthetic transformations. For instance, detailed studies on the mechanism of palladium-catalyzed cross-coupling reactions could reveal key intermediates and transition states, providing insights that could be used to design more efficient and selective catalysts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-dibromo-2-(chloromethyl)thiophene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves bromination of 2-(chloromethyl)thiophene using N-bromosuccinimide (NBS) in a mixed solvent system (e.g., THF:DMF 1:1) under reflux. Reaction monitoring via thin-layer chromatography (TLC) ensures completion. Post-reaction, triethylamine is added to neutralize acidic byproducts, followed by extraction with dichloromethane and purification via column chromatography. Recrystallization from hot dichloromethane yields high-purity crystals (63–70% yield). Optimize yields by controlling stoichiometry (1:2 molar ratio of precursor to NBS) and ensuring anhydrous conditions to minimize side reactions .
| Key Reaction Parameters |
|---|
| Solvent |
| Temperature |
| Reaction Time |
| Purification |
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies the chloromethyl (–CHCl) proton resonance at δ 4.5–4.7 ppm (triplet, J = 6–7 Hz). C NMR confirms bromine substitution via deshielded aromatic carbons (δ 120–130 ppm).
- IR Spectroscopy : C–Br stretches appear at 550–650 cm, while C–Cl bonds show peaks at 700–750 cm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 313.9 (CHBrClS).
Cross-validate data with X-ray crystallography for absolute configuration confirmation .
Advanced Research Questions
Q. How does the molecular conformation of this compound influence its electronic properties in polymer applications?
- Methodological Answer : The chloromethyl and bromine substituents induce steric and electronic effects. X-ray diffraction reveals dihedral angles between the thiophene ring and substituents (e.g., 41.43° for brominated analogs), which disrupt π-π stacking. This conformation minimizes aggregation-caused quenching (ACQ) in electroluminescent polymers, enhancing luminescence efficiency. Computational modeling (DFT) can predict torsion angles and optimize substituent placement for target electronic bandgaps .
| Structural Parameters |
|---|
| Dihedral Angle (Thiophene vs. Substituents) |
| C–Br Bond Length |
| C–Cl Bond Length |
Q. How can researchers resolve contradictions in spectroscopic data during the synthesis of intermediates?
- Methodological Answer : Unexpected NMR peaks (e.g., doublets instead of triplets for –CHCl) may arise from rotameric equilibria or impurities. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For brominated intermediates, X-ray crystallography provides unambiguous structural validation. If MS data conflicts with expected molecular weights, repeat analysis in negative-ion mode or employ alternative ionization techniques (e.g., ESI vs. EI) .
Q. What strategies ensure regioselective bromination in the presence of a chloromethyl group on the thiophene ring?
- Methodological Answer : The chloromethyl group acts as an electron-withdrawing substituent, directing bromination to the 3- and 5-positions via inductive effects. Use NBS in a polar aprotic solvent (DMF) to stabilize the transition state. Kinetic control (low temperature, short reaction time) favors mono-bromination, while thermodynamic conditions (reflux, excess NBS) drive di-bromination. Monitor regioselectivity with H NMR: absence of proton signals at C3/C5 confirms successful substitution .
Q. What computational methods predict the reactivity and optoelectronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox potentials and charge transport behavior. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with properties like solubility and bandgap. Neural networks trained on crystallographic data (e.g., dihedral angles) optimize molecular design for target applications (e.g., OLEDs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or crystallographic parameters for similar compounds?
- Methodological Answer : Variations in melting points (e.g., 417–419 K vs. 405 K in literature) may stem from polymorphic forms or impurities. Recrystallize the compound under controlled conditions (slow cooling, solvent polarity gradient). For crystallographic disagreements, re-refine data using software like SHELXL and validate against the Cambridge Structural Database (CSD). Cross-check unit cell parameters (a, b, c, α, β, γ) and R factors (R < 0.05 for high reliability) .
Safety and Handling
Q. What precautions are critical when handling this compound due to its reactive chloromethyl group?
- Methodological Answer : The chloromethyl group is moisture-sensitive and can hydrolyze to formaldehyde. Store the compound in airtight containers under nitrogen at –20°C. Avoid contact with metals (risk of corrosion) and use spark-proof tools during transfers. Work in a fume hood with PPE (gloves, goggles) to prevent inhalation or skin exposure. Quench residues with aqueous sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
